3-HEPTYL-2-[(3-HEPTYL-4-METHYL-1,3-THIAZOL-2-YLIDENE)METHYL]-4-METHYL-1,3-THIAZOL-3-IUM IODIDE
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Overview
Description
3-HEPTYL-2-[(3-HEPTYL-4-METHYL-1,3-THIAZOL-2-YLIDENE)METHYL]-4-METHYL-1,3-THIAZOL-3-IUM IODIDE is a complex organic compound with a molecular formula of C23H39IN2S2 and a molecular weight of 534.6036 g/mol . This compound belongs to the thiazole family, which is known for its diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HEPTYL-2-[(3-HEPTYL-4-METHYL-1,3-THIAZOL-2-YLIDENE)METHYL]-4-METHYL-1,3-THIAZOL-3-IUM IODIDE typically involves the reaction of heptyl thiazole derivatives with appropriate alkylating agents under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-HEPTYL-2-[(3-HEPTYL-4-METHYL-1,3-THIAZOL-2-YLIDENE)METHYL]-4-METHYL-1,3-THIAZOL-3-IUM IODIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various thiazole derivatives with modified functional groups, which can exhibit different biological and chemical properties .
Scientific Research Applications
3-HEPTYL-2-[(3-HEPTYL-4-METHYL-1,3-THIAZOL-2-YLIDENE)METHYL]-4-METHYL-1,3-THIAZOL-3-IUM IODIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-HEPTYL-2-[(3-HEPTYL-4-METHYL-1,3-THIAZOL-2-YLIDENE)METHYL]-4-METHYL-1,3-THIAZOL-3-IUM IODIDE involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity or altering their function. This compound may also disrupt cellular processes by interfering with DNA or RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness
3-HEPTYL-2-[(3-HEPTYL-4-METHYL-1,3-THIAZOL-2-YLIDENE)METHYL]-4-METHYL-1,3-THIAZOL-3-IUM IODIDE is unique due to its specific heptyl and methyl substitutions, which confer distinct chemical and biological properties. These substitutions can enhance its solubility, stability, and bioactivity compared to other thiazole derivatives .
Properties
CAS No. |
15763-48-1 |
---|---|
Molecular Formula |
C23H39IN2S2 |
Molecular Weight |
534.6 g/mol |
IUPAC Name |
(2E)-3-heptyl-2-[(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)methylidene]-4-methyl-1,3-thiazole;iodide |
InChI |
InChI=1S/C23H39N2S2.HI/c1-5-7-9-11-13-15-24-20(3)18-26-22(24)17-23-25(21(4)19-27-23)16-14-12-10-8-6-2;/h17-19H,5-16H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
DQYSALLXMHVJAV-UHFFFAOYSA-M |
Isomeric SMILES |
CCCCCCCN\1C(=CS/C1=C/C2=[N+](C(=CS2)C)CCCCCCC)C.[I-] |
SMILES |
CCCCCCCN1C(=CSC1=CC2=[N+](C(=CS2)C)CCCCCCC)C.[I-] |
Canonical SMILES |
CCCCCCCN1C(=CSC1=CC2=[N+](C(=CS2)C)CCCCCCC)C.[I-] |
15763-48-1 | |
Origin of Product |
United States |
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